Superior Potency in GPR35 Agonist Synthesis: Direct Head-to-Head Comparison
The derivative synthesized from 2-chloro-4-methoxybenzoic acid, 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 90), exhibited an EC50 of 11.1 nM in a β-arrestin recruitment assay at human GPR35 [1]. In the same study, the analog derived from 4-methoxybenzoic acid, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 85), displayed an EC50 of 12.1 nM [1]. Both compounds demonstrated >1700-fold selectivity versus GPR55 [1].
| Evidence Dimension | Potency as GPR35 agonist (EC50) |
|---|---|
| Target Compound Data | EC50 = 11.1 nM (as derivative 90) |
| Comparator Or Baseline | 4-Methoxybenzoic acid derivative (compound 85): EC50 = 12.1 nM |
| Quantified Difference | 8.3% lower EC50 (higher potency) |
| Conditions | β-arrestin recruitment assay at human GPR35 |
Why This Matters
The lower EC50 value indicates higher potency of the GPR35 agonist derived from 2-chloro-4-methoxybenzoic acid compared to the analog derived from 4-methoxybenzoic acid, making it a preferred starting material for developing high-affinity GPR35 pharmacological tools.
- [1] Funke, M., Thimm, D., Schiedel, A. C., & Müller, C. E. (2013). 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. Journal of Medicinal Chemistry, 56(12), 5182–5197. View Source
